molecular formula C8H13ClN2O2 B8789719 Methyl 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate hydrochloride

Methyl 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B8789719
M. Wt: 204.65 g/mol
InChI Key: JWKRQFVAUZLBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

methyl 5-ethyl-4-methyl-1H-pyrazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-4-6-5(2)7(10-9-6)8(11)12-3;/h4H2,1-3H3,(H,9,10);1H

InChI Key

JWKRQFVAUZLBPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OC)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred suspension of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 g, 6.49 mmol) in dry methanol (30 mL) was added chlorotrimethylsilane (2.5 mL, 19.5 mmol). The reaction mixture was heated at reflux over night. After being cooled to rt, the solvent was removed in vacuo, and the residue was stirred in diethyl ether (20 mL) for 1 h. After filtration and vacuum drying the title compound was obtained as white crystals (832 mg, 63%): 1H NMR (400 MHz, CDCl3) δ 10.55 (broad, 1H), 4.00 (s, 3H), 2.91 (quart, 2H), 2.32 (s, 3H), 1.35 (t, 3H); ES-MS m/z 169 (MH)+; HPLC RT (Method F) 1.52 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
63%

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